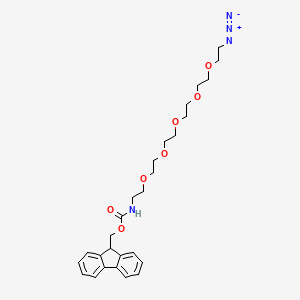
Fmoc-N-amido-PEG5-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-amido-PEG5-azide is a compound that belongs to the class of PEG-based PROTAC linkers. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and in click chemistry reactions. The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG5-azide typically involves the following steps:
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to introduce the PEG5 spacer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-N-amido-PEG5-azide undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms 1,2,3-triazoles by reacting the azide group with alkyne groups in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and is used for bioconjugation applications.
Common Reagents and Conditions
CuAAC: Requires copper sulfate (CuSO₄) and sodium ascorbate as reducing agents.
SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Major Products Formed
1,2,3-Triazoles: Formed from CuAAC reactions.
Bioconjugates: Formed from SPAAC reactions with biomolecules.
Applications De Recherche Scientifique
Chemistry
Fmoc-N-amido-PEG5-azide is used in the synthesis of PROTACs, which are molecules designed to degrade target proteins via the ubiquitin-proteasome system. It is also employed in click chemistry for the synthesis of complex molecules and bioconjugates .
Biology
In biological research, this compound is used for labeling and tracking biomolecules. The azide group allows for the selective attachment of fluorescent probes and other tags .
Medicine
The compound is used in the development of targeted therapies, particularly in cancer treatment. PROTACs synthesized using this compound can selectively degrade oncogenic proteins .
Industry
This compound is used in the production of advanced materials and nanotechnology applications. Its ability to form stable bioconjugates makes it valuable in the development of biosensors and diagnostic tools .
Mécanisme D'action
The mechanism of action of Fmoc-N-amido-PEG5-azide involves its role as a linker in PROTACs. PROTACs exploit the ubiquitin-proteasome system to selectively degrade target proteins. The azide group in this compound allows for the attachment of various ligands, facilitating the formation of PROTACs that can bind to both the target protein and an E3 ubiquitin ligase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-N-amido-PEG3-azide: Similar structure but with a shorter PEG spacer.
Fmoc-N-amido-PEG7-azide: Similar structure but with a longer PEG spacer.
Fmoc-N-amido-PEG5-acid: Contains a terminal carboxylic acid instead of an azide group.
Uniqueness
Fmoc-N-amido-PEG5-azide is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. The azide group allows for versatile click chemistry applications, making it a valuable tool in both research and industrial settings .
Propriétés
Formule moléculaire |
C27H36N4O7 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H36N4O7/c28-31-30-10-12-34-14-16-36-18-20-37-19-17-35-15-13-33-11-9-29-27(32)38-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,29,32) |
Clé InChI |
PZPHLSXIXQPFFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


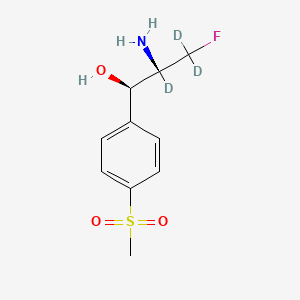
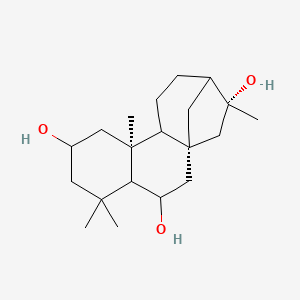
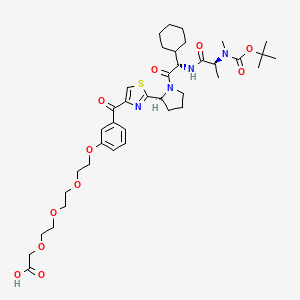
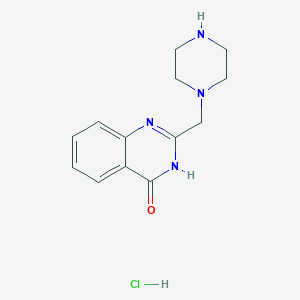
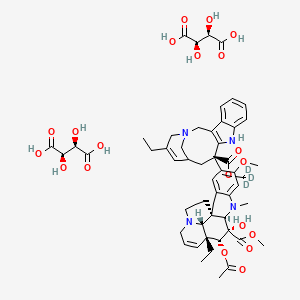
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)
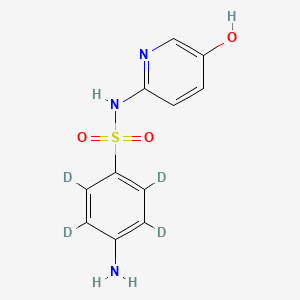
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
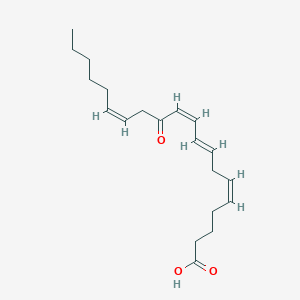
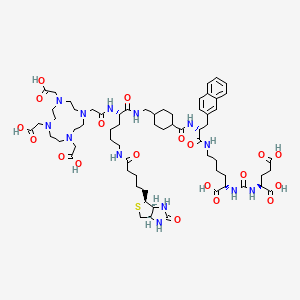
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
